Diprionol acetate

Description

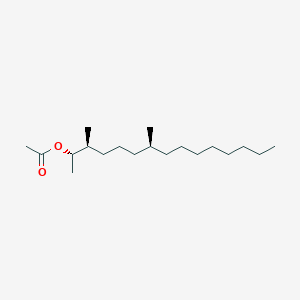

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H38O2 |

|---|---|

Molecular Weight |

298.5 g/mol |

IUPAC Name |

[(2S,3S,7S)-3,7-dimethylpentadecan-2-yl] acetate |

InChI |

InChI=1S/C19H38O2/c1-6-7-8-9-10-11-13-16(2)14-12-15-17(3)18(4)21-19(5)20/h16-18H,6-15H2,1-5H3/t16-,17-,18-/m0/s1 |

InChI Key |

ZFWYAIZIMZGTBY-BZSNNMDCSA-N |

Isomeric SMILES |

CCCCCCCC[C@H](C)CCC[C@H](C)[C@H](C)OC(=O)C |

Canonical SMILES |

CCCCCCCCC(C)CCCC(C)C(C)OC(=O)C |

Synonyms |

(2S,3S,7S)-3,7-dimethylpentadecan-2-yl acetate DMPD-A cpd |

Origin of Product |

United States |

Ii. Elucidation and Characterization of Diprionol Acetate and Its Stereoisomers

Stereochemistry and Isomeric Complexity of Diprionol Acetate (B1210297)

Diprionol acetate is the acetate ester of 3,7-dimethyl-2-pentadecanol, an alcohol commonly referred to as diprionol. diva-portal.orgnih.gov The structure of diprionol contains three chiral centers at carbons 2, 3, and 7, which gives rise to a total of eight possible stereoisomers (2^3 = 8). diva-portal.orgnih.gov This isomeric complexity is a critical aspect of its function as a pheromone, as different species, and even different geographic populations of the same species, may utilize distinct stereoisomers or specific ratios of isomers for mate recognition. The synthesis and gas chromatographic separation of all eight stereoisomers have been crucial for identifying the biologically active components. capes.gov.brmiun.se

The biological activity of this compound is highly dependent on its stereochemistry. Through field tests and electrophysiological studies, researchers have identified the specific stereoisomers that are active for various sawfly species.

For the European pine sawfly, Neodiprion sertifer, males are strongly attracted to (2S, 3S, 7S)-diprionyl acetate. researchgate.net This isomer is considered the primary sex pheromone component for this species. researchgate.net In contrast, for the introduced pine sawfly, Diprion similis, the major active stereoisomer is (2S, 3R, 7R)-diprionyl propionate (B1217596), with the acetate showing less activity. diva-portal.orgnih.gov Studies on Diprion pini have identified the acetate and propionate of (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol as the active pheromone components. capes.gov.br

The response to different stereoisomers can also exhibit geographic variation. For instance, while the (2S, 3S, 7S)-isomer is the primary attractant for N. sertifer in Europe, the addition of small amounts of the (2S, 3R, 7R)-isomer has been shown to have synergistic effects in North American and Japanese populations, but an inhibitory effect in European populations. researchgate.net

Table 1: Identified Active Stereoisomers of this compound and Related Compounds in Various Sawfly Species

| Species | Active Stereoisomer(s) | Notes |

|---|---|---|

| Neodiprion sertifer | (2S, 3S, 7S)-diprionyl acetate | Primary attractant in European populations. researchgate.net |

| Diprion similis | (2S, 3R, 7R)-diprionyl propionate | Acetate form is less active. diva-portal.orgnih.gov |

| Diprion pini | (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol acetate and propionate | The propionate is generally more active. capes.gov.br |

| Neodiprion pinetum | Requires a blend of (2S, 3S, 7S)- and (2S, 3R, 7R)- or (2S, 3R, 7S)-diprionyl acetate. | A two-component pheromone system. nih.gov |

| Neodiprion pratti banksianae | A combination of (2S, 3S, 7S)- and (2S, 3R, 7R)-diprionyl acetate. | Synergistic interaction between isomers. nih.gov |

| Diprion jingyuanensis | A blend of (2S, 3R, 7S)- and (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol propionate. | The (2S, 3R, 7S)-isomer is a strong attractant, while the (2S, 3R, 7R)-isomer is a weak synergist. mdpi.com |

Analysis of extracts from female sawflies has revealed the presence of specific stereoisomers of diprionol, the precursor to this compound. In Diprion similis females, extracts contained approximately 15 ng of the pheromone precursor per female, with the major stereoisomer identified as (2S, 3R, 7R)-3,7-dimethylpentadecan-2-ol. diva-portal.orgnih.gov Trace amounts of other stereoisomers, including (2R, 3S, 7S), (2R, 3R, 7R), and (2R, 3R, 7S), were also detected. diva-portal.org

For Neodiprion sertifer, whole-body extracts of females were found to contain between 5 and 13 ng of (2S, 3S, 7S)-3,7-dimethylpentadecan-2-ol per female. researchgate.net In the case of Diprion pini, female extracts contained about 8 ng of (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol per female. capes.gov.brresearchgate.net The pheromone precursors are stored in the female's body as these long-chain secondary alcohols and are esterified to acetates or propionates upon release. diva-portal.orgdiva-portal.org

Identification of Active Stereoisomers

Structure-Activity Relationships of this compound and its Analogs

The relationship between the chemical structure of this compound and its biological activity is highly specific. Modifications to the functional group or the carbon skeleton can have significant effects on its efficacy as a pheromone.

The ester functional group is critical for the biological activity of diprionol-based pheromones. Both acetate and propionate esters have been shown to be active, with the relative activity varying among species. For Neodiprion sertifer, both the acetate and propionate of (2S, 3S, 7S)-diprionol are behaviorally active. researchgate.net In contrast, for Diprion similis, the propionate ester is significantly more active than the acetate. diva-portal.orgnih.gov For Diprion pini, while both esters are active, the propionate was found to be more attractive than the acetate in field tests. capes.gov.br Other esters, such as the butyrate (B1204436) and iso-butyrate of diprionol, were found to be unattractive to N. sertifer in Sweden. researchgate.net

The methyl groups at positions 3 and 7 of the diprionol backbone are also crucial for its biological activity. Studies on analogs of this compound where one of the methyl groups was absent demonstrated a significant loss of attractiveness. researchgate.net For instance, the acetates of (2S, 7S)-7-methyl-2-pentadecanol, (2S, 6S)-2,6-dimethyl-1-tetradecanol, and (2S, 3S)-3-methyl-2-pentadecanol were tested on N. sertifer in Sweden and were found to be unattractive, both alone and in combination with this compound. researchgate.netresearchgate.net

However, some geographic variation in response to these analogs has been observed. In Japan, the acetate of (2S, 3S)-3-methyl-2-pentadecanol did attract male N. sertifer when tested at significantly higher amounts than the natural pheromone. researchgate.netanu.edu.au

Investigation of Functional Group Contributions to Activity

Isomeric Specificity and Biological Potency of this compound Components

The biological potency of this compound is exquisitely dependent on the specific stereoisomer. For Neodiprion sertifer, the (2S, 3S, 7S)-isomer is highly attractive, while other isomers can be inactive or even inhibitory. researchgate.net The addition of more than 0.1% of the (2S, 3R, 7R)-isomer to the (2S, 3S, 7S)-isomer reduced the catch of male N. sertifer in Northern Europe, and with over 2% added, the attraction was completely inhibited. researchgate.net This demonstrates the high degree of specificity of the pheromone receptors.

In some species, a blend of stereoisomers is required for full biological activity. For example, some populations of Neodiprion pinetum and Neodiprion pratti banksianae are more attracted to a mixture of the (2S, 3S, 7S)- and (2S, 3R, 7R)-isomers of diprionyl acetate than to either isomer alone, indicating a synergistic effect. nih.gov Similarly, for Diprion jingyuanensis, a blend of the (2S, 3R, 7S)- and (2S, 3R, 7R)-propionate esters of 3,7-dimethyl-2-tridecanol was significantly more attractive than either component alone. mdpi.com

**Table 2: Biological Potency and Interaction of this compound Stereoisomers in *Neodiprion sertifer***

| Stereoisomer / Blend | Population | Biological Effect |

|---|---|---|

| (2S, 3S, 7S)-diprionyl acetate | Europe | Strong attractant. researchgate.net |

| (2S, 3S, 7S) + >0.1% (2S, 3R, 7R)-diprionyl acetate | Europe | Reduced attraction. researchgate.net |

| (2S, 3S, 7S) + >2% (2S, 3R, 7R)-diprionyl acetate | Europe | Complete inhibition of attraction. researchgate.net |

| (2S, 3S, 7S) + low concentration of (2S, 3R, 7R)-diprionyl acetate | North America, Japan | Synergistic effect, increased attraction. researchgate.net |

| (2S, 3R, 7S)-diprionyl acetate | Europe | Weak inhibitory effect when added to the (2S, 3S, 7S)-isomer. researchgate.net |

| Other optical isomers | Europe | Not attractive. researchgate.net |

Analysis of Synergistic Interactions among Stereoisomers

Synergism, where the presence of a secondary compound enhances the attractive effect of the primary pheromone component, has been observed in some populations of pine sawflies. The (2S, 3R, 7R)-isomer of diprionyl acetate has been reported to act as a synergist for the primary pheromone, (2S, 3S, 7S)-diprionyl acetate, in certain geographic regions. researchgate.net For instance, early studies on North American and Japanese populations of Neodiprion sertifer indicated a synergistic effect when small amounts of the (2S, 3R, 7R)-isomer were added to the primary attractant. researchgate.netdiva-portal.org

In some sawfly species, a blend of stereoisomers is essential for significant male attraction. For example, males of Neodiprion pratti banksianae and Diprion similis are more attracted to a combination of the (2S, 3S, 7S) and (2S, 3R, 7R) isomers of diprionyl acetate than to the single (2S, 3S, 7S)-stereoisomer alone. diva-portal.orgmdpi.com Similarly, males of both Neodiprion rugifrons and Neodiprion dubiosus showed greater attraction to a mixture of (2S, 3R, 7R) and (2S, 3R, 7S) diprionyl propionate, a related compound, than to either isomer individually. mdpi.com

Research on Diprion jingyuanensis has also highlighted a clear synergistic relationship between two stereoisomers. Field experiments demonstrated that a combination of the (2S, 3R, 7R) and (2S, 3R, 7S) isomers was significantly more attractive to males than either isomer presented alone, indicating that both are crucial components of the sex attractant for this species. mdpi.com

Table 1: Synergistic Effects of this compound Stereoisomers on Pine Sawfly Species

| Species | Primary Attractant | Synergistic Stereoisomer(s) | Observed Effect |

| Neodiprion sertifer (some N. American & Japanese populations) | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)-diprionyl acetate | Increased male attraction at low ratios. researchgate.netdiva-portal.org |

| Neodiprion pinetum | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)- or (2S, 3R, 7S)-isomer | Both isomers appear to be necessary for significant male catch. diva-portal.org |

| Neodiprion pratti banksianae | (2S, 3S, 7S)-diprionyl acetate | (2S, 3R, 7R)-diprionyl acetate | Combination is more attractive than the single isomer. mdpi.com |

| Diprion similis | (2S, 3R, 7R)-diprionyl propionate | (2S, 3S, 7S)-diprionyl propionate | The combination of isomers showed synergistic effects in early studies. diva-portal.org |

| Diprion jingyuanensis | (2S, 3R, 7S)-isomer | (2S, 3R, 7R)-isomer | A binary blend is significantly more attractive than either isomer alone. mdpi.com |

Evaluation of Antagonistic Effects of Specific Stereoisomers

In contrast to synergism, antagonism occurs when the presence of a specific stereoisomer reduces or completely inhibits the attraction of males to the primary pheromone component. The (2S, 3R, 7R)-isomer of diprionyl acetate, which acts as a synergist in some regions, functions as a potent antagonist in others. researchgate.net For European populations of Neodiprion sertifer, the addition of more than 0.1% of the (2S, 3R, 7R)-isomer to (2S, 3S, 7S)-diprionyl acetate significantly reduced trap catches, with complete inhibition of attraction occurring at concentrations above 2%. researchgate.net

The (2S, 3R, 7S)-isomer of diprionyl acetate has also been shown to exhibit inhibitory effects. researchgate.net In field tests with N. sertifer, this isomer demonstrated a weak inhibitory effect on its own and completely blocked attraction to the (2S, 3S, 7S)-isomer when present in approximately equal amounts. researchgate.net The antagonistic properties of these stereoisomers are believed to play a crucial role in maintaining reproductive isolation among different sawfly species that may utilize similar primary pheromone components.

Geographic variation in the response to these stereoisomers is a significant factor. For example, while the (2S, 3R, 7R)-isomer is a strong antagonist for N. sertifer in Sweden, it has relatively little effect on trap captures in Japanese populations when combined with the primary pheromone. nih.govdiva-portal.org

Table 2: Antagonistic Effects of this compound Stereoisomers on Neodiprion sertifer

| Antagonistic Stereoisomer | Concentration Relative to (2S, 3S, 7S)-diprionyl acetate | Observed Effect in European Populations |

| (2S, 3R, 7R)-diprionyl acetate | > 0.1% | Reduced trap catch. researchgate.net |

| (2S, 3R, 7R)-diprionyl acetate | > 2% | Complete inhibition of attraction. researchgate.net |

| (2S, 3R, 7S)-diprionyl acetate | ~ 100% | Complete inhibition of attraction. researchgate.net |

Iii. Biosynthesis and Endogenous Production of Diprionol Acetate

Pathways of Diprionol Precursor Synthesis

The carbon skeleton of diprionol (3,7-dimethylpentadecan-2-ol) is a C17 branched-chain structure. Its formation is believed to follow a pathway analogous to the biosynthesis of other methyl-branched hydrocarbons and pheromones found in insects, which is a modification of the standard fatty acid synthesis pathway. annualreviews.orgnih.gov This process involves the iterative addition of two- and three-carbon units to a growing acyl chain.

The synthesis of the diprionol backbone is thought to be catalyzed by a specialized, multifunctional enzyme complex, likely a modified Fatty Acid Synthase (FAS) or a Polyketide Synthase (PKS). rsc.orgnih.govresearchgate.net While standard fatty acid synthesis exclusively uses two-carbon units from malonyl-CoA to build a straight chain, the synthesis of branched chains requires the selective incorporation of three-carbon units from methylmalonyl-CoA to create methyl branches at specific positions. annualreviews.orgrsc.orgresearchgate.net

The proposed enzymatic steps to form the acyl precursor are:

Initiation: The synthesis likely begins with a primer unit, such as propionyl-CoA, which would ultimately form the C1 and C2 of the final alcohol and the methyl group at C3.

Elongation and Branching: The primer is elongated through multiple cycles. In most cycles, a two-carbon unit from malonyl-CoA is added. However, at a specific juncture, the synthase complex incorporates a three-carbon unit from methylmalonyl-CoA to form the methyl branch at the C7 position. rsc.orgresearchgate.net

Reduction and Release: After the full-length C17 acyl chain is assembled on the enzyme complex, it undergoes reduction. A fatty acyl-CoA reductase (FAR) enzyme catalyzes the conversion of the fatty acyl-CoA precursor into the final alcohol, diprionol. oup.com This reduction is a critical step in generating the alcohol functional group necessary for subsequent esterification.

Although the specific FAS or PKS responsible for diprionol synthesis in sawflies has not yet been identified, the existence of such specialized enzymes is well-established in the biosynthesis of other complex insect hydrocarbons. annualreviews.orgnih.govconicet.gov.ar

The biosynthesis of diprionol draws upon fundamental metabolic pools within the insect's cells. The primary precursors are short-chain acyl-CoAs derived from common metabolites.

| Precursor/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | The fundamental two-carbon building block for fatty acid synthesis. It is carboxylated to form malonyl-CoA. frontiersin.org |

| Malonyl-CoA | The direct donor of two-carbon units for the elongation of the main carbon chain of the precursor molecule. frontiersin.org |

| Propionyl-CoA | A three-carbon building block that can serve as a primer unit and is also carboxylated to form methylmalonyl-CoA. |

| Methylmalonyl-CoA | The donor of the three-carbon unit that results in the methyl branches on the carbon backbone. Its incorporation is a key step in creating the branched structure of diprionol. rsc.orgresearchgate.net |

| Branched-Chain Amino Acids | Amino acids such as valine, isoleucine, and methionine can be catabolized to produce propionyl-CoA and other branched primers for fatty acid synthesis. annualreviews.orgwikipedia.org |

| Fatty Acyl-CoA | The fully-formed C17 methyl-branched acyl chain attached to a Coenzyme A molecule, which is the direct substrate for the reductase enzyme. |

| Diprionol | The alcohol product of the reduction of the fatty acyl-CoA. It is the immediate precursor to diprionol acetate (B1210297). diva-portal.orgscielo.br |

This table outlines the key metabolic building blocks and intermediates in the proposed biosynthetic pathway leading to the alcohol precursor of Diprionol Acetate.

Enzymatic Transformations Leading to Diprionol

Esterification Mechanisms of this compound

The final step in the biosynthesis of this compound is the esterification of the diprionol alcohol. This conversion is crucial as the acetate ester, rather than the alcohol, is often the primary behaviorally active pheromone component for many sawfly species. oup.comresearchgate.net

The acetylation of diprionol is catalyzed by a specific class of enzymes known as acetyl-CoA-dependent acetyltransferases (ACTs). These enzymes facilitate the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of the diprionol precursor.

Reaction: Diprionol + Acetyl-CoA → this compound + CoA-SH

While the involvement of acetyltransferases is postulated as the final step in the biosynthesis of many moth pheromones, the specific enzymes are often difficult to identify and characterize from the vast family of acyltransferases. researchgate.netd-nb.info To date, a specific acetyltransferase responsible for diprionol acetylation has not been isolated or characterized from any sawfly species. Studies on other insects, however, show that these enzymes can have low substrate specificity, being capable of acetylating a range of fatty alcohols, which suggests that control of pheromone identity is primarily managed during the synthesis of the alcohol precursor rather than at the final acetylation step. nih.gov

| Enzyme Class | Substrate(s) | Product | Function |

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA, Propionyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA | Builds the specific C17 branched carbon skeleton. |

| Fatty Acyl-CoA Reductase (FAR) | Methyl-branched fatty acyl-CoA, NADPH | Diprionol | Reduces the acyl group to a primary alcohol. |

| Acetyltransferase (ACT) | Diprionol, Acetyl-CoA | This compound | Transfers the acetyl group to form the final ester. |

This table summarizes the key enzyme classes and their functions in the complete biosynthesis of this compound.

Role of Acetate in Pheromone Biosynthesis

Regulation of this compound Production

The production of sex pheromones in insects is a tightly regulated process, ensuring that release coincides with sexual maturity and optimal environmental conditions for mating. In many insect orders, such as Lepidoptera (moths), this regulation is controlled by specific neurohormones, most notably the Pheromone Biosynthesis Activating Neuropeptide (PBAN). usda.gov

Hormonal and Environmental Influences on Biosynthetic Pathways

The synthesis of fatty acid-derived pheromones like this compound is not constant but is modulated by a variety of internal hormonal signals and external environmental cues. These factors ensure that the energetically costly production of pheromones is synchronized with reproductive maturity and favorable environmental conditions.

Hormonal Regulation: Insects utilize several major hormones to control the production of sex pheromones derived from fatty acids. nih.govtandfonline.com While the specific hormonal regulation in sawflies has not been extensively detailed, research on other insect orders provides a framework for the likely mechanisms. The primary hormones involved are Juvenile Hormone (JH), ecdysteroids, and neuropeptides such as Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govpnas.org

Juvenile Hormone (JH): JH is known to be a pleiotropic master regulator, coordinating reproductive maturation with pheromone synthesis in many insects. pnas.orgscielo.br In cockroaches and beetles, JH III induces pheromone production. nih.gov In Drosophila melanogaster, JH is necessary for the onset of the production of major female sex pheromones. pnas.orgnih.gov It often regulates the transcription of genes that encode biosynthetic enzymes. pnas.org The presence of JH typically signifies reproductive maturity, thus linking development with the signal for mating. scielo.br

Ecdysteroids: In some Diptera, such as the house fly Musca domestica, ovarian-produced ecdysteroids (molting hormones) regulate the synthesis of hydrocarbon sex pheromones by influencing the activity of fatty acyl-CoA elongase enzymes. nih.govtandfonline.com This demonstrates a direct link between ovarian activity and pheromone production.

Pheromone Biosynthesis Activating Neuropeptide (PBAN): In many species of Lepidoptera (moths), a specific neuropeptide called PBAN is the primary trigger for pheromone biosynthesis. nih.govpnas.org Released from the brain-subesophageal ganglion complex, PBAN acts on the pheromone gland to stimulate various steps in the biosynthetic pathway, from regulating fatty acid synthesis to the reduction of the final acyl-CoA precursor. pnas.orgpnas.orgfrontiersin.org

Nutritional Status: The production of pheromones is an energetically demanding process. An insect's nutritional state, dictated by its feeding success, directly impacts its ability to synthesize these compounds. For example, studies on the fruit fly Bactrocera dorsalis have shown that protein ingestion is essential for sex pheromone synthesis. diva-portal.org In the wheat stem sawfly, females appear to assess host quality, which affects their reproductive decisions, and females are more sensitive to host quality than males, suggesting a link between nutrition and reproductive output, which includes pheromone production. frontiersin.org Likewise, pheromone production in the spruce beetle is significantly lower in unfed individuals.

Host Plant Cues: For phytophagous insects, chemicals from host plants can influence sexual communication. Exposure to phytochemicals from host fruits has been shown to enhance male signaling rate and the amount of sex pheromone released in the fruit fly Anastrepha fraterculus. royensoc.co.uk This ensures that mating signals are strongest in the presence of suitable resources for the next generation.

Temperature: Temperature directly affects the rate of all biochemical reactions, including those in the pheromone biosynthetic pathway. While its most noted effect is on the volatility and release rate of the final pheromone compound, ambient temperature can also modulate the speed of enzymatic conversions during synthesis. nih.gov

Table 1: Summary of Hormonal and Environmental Influences on Fatty Acid-Derived Pheromone Biosynthesis in Model Insects

| Influencing Factor | Type | Observed Effect in Model Insects | Relevant Insect Group(s) | Citation(s) |

|---|---|---|---|---|

| Juvenile Hormone (JH) | Hormonal | Induces/regulates pheromone production, often linked to reproductive maturity. | Blattodea, Coleoptera, Diptera | nih.govpnas.org |

| Ecdysteroids | Hormonal | Regulates synthesis by affecting fatty acyl-CoA elongation enzymes; linked to ovarian activity. | Diptera (e.g., Musca domestica) | nih.gov |

| Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Hormonal | Stimulates one or more steps in the biosynthetic pathway (e.g., fatty acid synthesis, reduction). | Lepidoptera | pnas.orgfrontiersin.org |

| Nutritional Status | Environmental | Adequate nutrition (e.g., protein) is essential for pheromone synthesis. | Diptera, Coleoptera, Hymenoptera | diva-portal.orgfrontiersin.org |

| Host Plant Cues | Environmental | Phytochemicals can enhance the rate of pheromone production and release. | Diptera (e.g., Anastrepha fraterculus) | royensoc.co.uk |

Genetic Underpinnings of Pheromone Production

The biosynthesis of this compound is fundamentally a genetic process, relying on a specific suite of genes that code for the enzymes responsible for its creation. While the precise genetic toolkit of sawflies is still under investigation, research in other insects, particularly Hymenoptera and Lepidoptera, has illuminated the key gene families involved in producing fatty acid-derived pheromones. nih.govnih.govelifesciences.org

The biosynthetic pathway is believed to begin with common fatty acid synthesis, followed by specific modification steps. For this compound, this involves two critical transformations:

Reduction: A fatty acid precursor (an acyl-CoA) is reduced to a fatty alcohol (diprionol).

Esterification: The resulting alcohol is then esterified with an acetyl group to form the final acetate ester.

The genes responsible for these steps belong to large, diverse superfamilies.

Fatty Acyl Reductases (FARs): This family of enzymes is crucial for converting fatty acyl-CoA precursors into the corresponding fatty alcohols. nih.govfrontiersin.org Studies in bumblebees have shown that an expansion and functional diversification of the FAR gene family played a key role in the evolution of their species-specific pheromone blends. nih.gov Different FAR enzymes can have different specificities for the chain length and saturation of the fatty acyl-CoA substrate, which is a primary mechanism for generating pheromone diversity. nih.gov Transcriptome analyses in various moths have successfully identified numerous FAR genes that are highly expressed in pheromone glands, and functional characterization in yeast has confirmed their role in producing specific pheromone alcohol precursors. frontiersin.orgfrontiersin.orgplos.orgnih.gov

Acetyltransferases (ACTs): Once the diprionol alcohol is formed, an acetyltransferase is required to catalyze the final step of adding the acetate group. frontiersin.orgplos.org These enzymes use acetyl-CoA as a donor to esterify the alcohol. Like FARs, specific ACTs are often expressed in pheromone glands and are responsible for producing the final active acetate ester pheromone components. plos.orgnih.gov

In addition to these core enzymes, other gene families are essential for producing the correct fatty acid precursor. These include fatty acid synthases (FAS) , which build the initial carbon chain, and desaturases (Des) , which introduce double bonds into the chain. frontiersin.orgnih.gov Although diprionol is a saturated alcohol, desaturases are a key source of variation in the pheromones of many related insects. The differential expression and evolution of genes within these families are what ultimately drive the diversity of chemical signals used for communication. nih.govelifesciences.org

Table 2: Key Gene Families Implicated in Fatty Acid-Derived Pheromone Biosynthesis

| Gene Family | Enzyme | Function in Pheromone Biosynthesis | Relevance to this compound | Citation(s) |

|---|---|---|---|---|

| FAS | Fatty Acid Synthase | Synthesizes saturated fatty acid chains from acetyl-CoA and malonyl-CoA. | Produces the initial long-chain fatty acid backbone. | frontiersin.orgnih.gov |

| FAR | Fatty Acyl-CoA Reductase | Reduces the fatty acyl-CoA precursor to a fatty alcohol. | Catalyzes the formation of the diprionol precursor alcohol. | nih.govfrontiersin.orgplos.org |

| ACT | Acetyltransferase | Transfers an acetyl group from acetyl-CoA to the fatty alcohol. | Catalyzes the final esterification step to create this compound. | frontiersin.orgplos.orgnih.gov |

| Des | Desaturase | Introduces double bonds at specific positions in the fatty acid chain. | Not directly involved in saturated diprionol, but crucial for pheromone diversity in related insects. | frontiersin.orgnih.gov |

Location and Dynamics of Pheromone Release

The effectiveness of a chemical signal depends not only on its chemical composition but also on where and when it is released. The anatomical structures responsible for emitting this compound and the precise timing of its release are critical for ensuring the signal reaches receptive males.

Anatomical Sources of this compound Emission

In sawflies, the precise location of sex pheromone production and emission has been a subject of investigation. Unlike many insects with distinctly defined glands, the source in diprionids has been more elusive, leading some researchers to use whole-body extracts for pheromone identification. mdpi.comresearchgate.net

However, morphological studies have identified specific glandular structures that are the likely source of these pheromones. In females of the introduced pine sawfly, Diprion similis, a pair of previously undescribed abdominal glands were identified. oup.com Subsequent research located similar structures in the European pine sawfly, Neodiprion sertifer. researchgate.netresearchgate.netcdnsciencepub.com

These structures are described as abdominal intertergal glands . Key features include:

Location: The glands are found in the anterolateral margins of the abdomen, lying in the fat body on each side of the second abdominal tergite (tergite II). oup.comresearchgate.netresearchgate.net

Structure: Each gland is a typical epidermal pheromone gland, composed of glandular cells, ductule cells, and hypodermal cells. researchgate.netresearchgate.net The glandular cells, which have microvilli-lined cavities and numerous mitochondria indicative of high metabolic activity, produce the secretion. This secretion travels through ductules that merge and open into a central lumen. researchgate.netresearchgate.net

Emission Mechanism: The gland opens via a short duct through a slit-like orifice in the flexible arthrodial membrane between the second and third abdominal tergites. oup.comresearchgate.net The emission of the secretion is thought to be actively controlled by a muscle that opens the gland duct, while expansion of nearby lateral tracheae may help force the secretion out of the gland's lumen. researchgate.netresearchgate.net

Interestingly, in Diprion similis, these glands were found only in females, strengthening the hypothesis that they are the source of the female-specific sex pheromone. oup.com In Neodiprion sertifer, however, glands of the same structure were found in both sexes, although analysis of the gland contents identified different compounds than the sex pheromone, suggesting a more complex function or that different precursors are stored. researchgate.net Despite this, the specialized structure of these glands makes them the most probable anatomical source for this compound emission in female sawflies.

Temporal Patterns of Endogenous Release

The release of this compound is highly regulated in time, occurring during specific periods daily and seasonally to coincide with the presence and activity of males. This temporal patterning is a crucial aspect of reproductive strategy.

Seasonal Periodicity: Pheromone release is intrinsically tied to the adult life stage and reproductive cycle of the sawfly. For species like Neodiprion sertifer in northern temperate regions, adults typically emerge from late summer into autumn. lu.se The flight period, and thus the period of pheromone emission, can extend for a significant duration, sometimes up to 100 days depending on the geographic location and climate. nih.gov Pheromone production and release also vary with the age of the female; in many insects, release begins shortly after adult eclosion and peaks a few days later when the female is most fertile. epa.govresearchgate.net

Diel Periodicity: Many insects exhibit a distinct circadian rhythm in their mating behaviors, including pheromone release. chemical-ecology.netnih.govfrontiersin.org This rhythm ensures that females release pheromones at the time of day when males are most actively searching. While detailed studies on the diel rhythm of this compound release are limited, observations of related species and male activity patterns provide strong clues.

Research on the cedar web-spinning sawfly, Cephalcia tannourinensis, showed that pheromone production and mating activity were diurnal, occurring during the midday hours between 10:00 and 14:00. cambridge.org

Male Neodiprion sertifer flight activity is also diurnal and is heavily influenced by weather conditions, particularly temperature. lu.se

Studies on other insects show a clear peak in pheromone release during a specific window of the photoperiod or scotophase. epa.govresearchgate.net For example, the spherical mealybug releases its pheromone with a peak late in the photophase. researchgate.net

Based on this evidence, it is inferred that female Neodiprion sawflies exhibit a diurnal calling behavior , releasing this compound during the day. The peak period of release likely coincides with the times of optimal temperature for male flight, maximizing the probability of successful mate location.

Iv. Chemoreception and Neurobiological Mechanisms of Diprionol Acetate Detection

Olfactory Receptor Systems for Diprionol Acetate (B1210297)

The olfactory system's initial point of contact with diprionol acetate involves olfactory receptor neurons (ORNs) located on the insect's antennae. These neurons express specific receptor proteins that bind to the pheromone molecules, initiating a neural signal.

In male pine sawflies, such as Neodiprion sertifer, the antennae are equipped with specialized sensory hairs, known as sensilla, which house the ORNs responsible for pheromone detection. Morphological and electrophysiological studies have characterized these peripheral neurons in detail.

Single sensillum investigations on N. sertifer have revealed that each pheromone-sensitive sensillum contains approximately 8 to 12 individual ORNs. oup.com This multi-neuron arrangement within a single sensillum allows for the simultaneous detection and discrimination of different components of the pheromone blend. A remarkable finding is the functional segregation among these co-located neurons. Most of the ORNs within a sensillum respond to the primary sex pheromone component, (2S, 3S, 7S)-diprionyl acetate, and its corresponding propionate (B1217596) ester, which is also a known attractant. oup.com However, one specific neuron, consistently the one producing the largest amplitude action potentials, is tuned exclusively to the behavioral antagonist, the (2S, 3R, 7R)-isomer of diprionyl acetate. oup.com This arrangement provides a clear peripheral mechanism for discriminating between an attractant signal and an inhibitory one, which is crucial for appropriate behavioral responses.

The molecular basis of this compound detection lies in the olfactory receptors (ORs), a diverse family of proteins expressed on the dendritic membrane of ORNs. In insects, the functional olfactory receptor is typically a heterodimer, composed of a highly conserved co-receptor known as Orco (Odorant receptor co-receptor) and a specific tuning receptor (ORx) that determines the ligand specificity. mdpi.com The ORx protein confers the receptor complex's sensitivity and selectivity to particular odorants, such as the different isomers of this compound.

While the genomes of several sawfly species, including the wheat stem sawfly (Cephus cinctus), have been sequenced and shown to contain a repertoire of olfactory receptor genes, the specific ORs that bind this compound in pine sawflies have not yet been definitively identified and functionally characterized. oup.com The identification of these specific receptors would involve gene expression analysis in the antennae followed by functional validation, for instance, by expressing candidate receptors in a heterologous system (like Xenopus oocytes or modified Drosophila neurons) and testing their response to this compound isomers. mdpi.com Based on the well-established model of insect olfaction, it is hypothesized that distinct ORx proteins are expressed in the different functional types of ORNs found in N. sertifer, with one or more ORx types binding the attractant (2S, 3S, 7S)-isomer and another, distinct ORx type binding the antagonistic (2S, 3R, 7R)-isomer.

Characterization of Peripheral Olfactory Receptor Neurons (ORNs)

Electrophysiological Responses to this compound

The binding of this compound to its receptors triggers an electrical response in the ORNs. These responses can be measured at different levels of the olfactory periphery using electrophysiological techniques, providing quantitative data on antennal sensitivity and neuronal specificity.

The electroantennogram (EAG) is a technique that measures the summed potential from all responding ORNs on the antenna. In male Neodiprion sertifer, EAG recordings have demonstrated high antennal sensitivity to the main pheromone component, (2S, 3S, 7S)-diprionyl acetate (SSS:OAc), as well as to the corresponding propionate ester (SSS:OPr). oup.com A somewhat lower, but still significant, response is elicited by the behavioral inhibitor, (2S, 3R, 7R)-diprionyl acetate (SRR:OAc). oup.com

Interactive Table 1: Normalized EAG Dose-Response of Male D. jingyuanensis Antennae This table shows the mean normalized electroantennographic responses of male Diprion jingyuanensis antennae to various pheromone-related compounds at different doses. The responses are normalized relative to a standard stimulus.

| Compound | Dose (µg) | Mean Normalized EAG Response (%) (±SE) |

| (2S,3R,7R)-propionate | 0.01 | 100 ± 0 |

| (2S,3R,7R)-propionate | 0.1 | 145 ± 20 |

| (2S,3R,7R)-propionate | 1 | 210 ± 25 |

| (2S,3R,7S)-propionate | 0.01 | 85 ± 15 |

| (2S,3R,7S)-propionate | 0.1 | 130 ± 18 |

| (2S,3R,7S)-propionate | 1 | 205 ± 22 |

| (2S,3R,7R)-diprionol propionate | 0.1 | 115 ± 15 |

| (2S,3R,7R)-diprionol propionate | 1 | 160 ± 20 |

Data adapted from a study on D. jingyuanensis. oup.com

Single Sensillum Recording (SSR) allows for the measurement of action potentials from the individual ORNs housed within a single sensillum, providing unparalleled detail on neuronal specificity. SSR analysis in male Neodiprion sertifer has been instrumental in deciphering how different isomers of this compound are encoded at the periphery. oup.com

These studies confirm that within a single sensillum, there are distinct populations of neurons. The majority of neurons (all but one of the 8-12 cells) are highly sensitive to the attractant pheromone component, (2S, 3S, 7S)-diprionyl acetate. oup.com In contrast, a single, large-amplitude neuron is specifically tuned to the (2S, 3R, 7R)-isomer, which acts as a behavioral antagonist. oup.com This "labeled-line" approach at the periphery, where specific neurons are dedicated to specific, behaviorally-relevant compounds, ensures a clear and unambiguous signal is sent to the brain regarding the presence of both attractant and inhibitory molecules.

Interactive Table 2: ORN Specificity in a Single Sensillum of Neodiprion sertifer This table summarizes the response characteristics of different olfactory receptor neurons (ORNs) found within a typical pheromone-sensitive sensillum on the antenna of a male N. sertifer.

| Neuron Type | Relative Spike Amplitude | Primary Ligand | Behavioral Effect of Ligand |

| Type A ORN (Majority) | Standard | (2S, 3S, 7S)-diprionyl acetate | Attraction |

| Type B ORN (Single cell) | Large | (2S, 3R, 7R)-diprionyl acetate | Inhibition |

Based on findings from SSR studies. oup.com

Electroantennogram (EAG) Studies and Dose-Response Profiling

Central Nervous System Processing of this compound Signals

After detection by the antennae, the neural signals from the ORNs are transmitted via their axons to the primary olfactory center in the insect brain, the antennal lobe (AL). wikipedia.org The AL is a complex network of spherical neuropils called glomeruli. wikipedia.orglu.se In male insects that use sex pheromones for mate finding, such as moths and likely sawflies, a specialized and enlarged region of the AL, known as the macroglomerular complex (MGC), is dedicated exclusively to processing pheromone information. lu.seneuroinf.jp

While the central processing of this compound has not been directly studied in sawflies, the well-established model from moths provides a strong predictive framework. According to this model, axons of all ORNs expressing the same specific olfactory receptor converge onto a single glomerulus. mdpi.com Therefore, the information from the attractant-detecting ORNs would be sent to one set of glomeruli within the MGC, while signals from the antagonist-detecting ORNs would project to a different, distinct glomerulus. neuroinf.jp

Within these glomeruli, the ORNs synapse with two main types of AL neurons: projection neurons (PNs) and local interneurons (LNs). wikipedia.org PNs relay the processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn, which are involved in learning, memory, and the orchestration of behavioral responses. mdpi.com LNs, which are mostly inhibitory, form connections between different glomeruli within the AL, allowing for complex computations such as enhancing the contrast between the signals for the attractant and the antagonist, thereby refining the olfactory message before it is sent to higher brain centers. biologists.com This central processing ensures that the male sawfly can accurately interpret the ratio of attractant to antagonist in the pheromone plume, a critical factor in making the ultimate decision to approach a potential mate.

Neural Pathways for Pheromone Information Transfer

The transfer of pheromone information, including that of this compound, from the environment to higher brain centers in insects follows a conserved and well-organized pathway. This pathway ensures the sensitive and accurate transmission of crucial reproductive signals.

The process begins at the antennae, which in male sawflies are often enlarged and feathery to maximize the capture of airborne pheromone molecules. nih.gov The antennae are covered in specialized hair-like structures called sensilla. nih.gov Housed within these sensilla are olfactory receptor neurons (ORNs), which are the primary detectors of chemical cues. nih.gov Each ORN expresses specific olfactory receptors (ORs) on its dendritic membrane that bind to particular molecules. d-nb.info In the case of this compound, specific ORNs are tuned to detect this compound, and often, different ORNs are specialized to detect different stereoisomers of the molecule. nih.govslu.se

Upon binding of this compound to an OR, the neuron is depolarized, generating an action potential. slu.se This electrical signal travels down the axon of the ORN directly into the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov The AL is a highly organized structure composed of spherical neuropils called glomeruli. nih.govnih.gov A fundamental principle of olfactory coding is that all ORNs expressing the same type of olfactory receptor converge their axons onto the same glomerulus. researchgate.net

For sex pheromones like this compound, the axons of pheromone-sensitive ORNs terminate in a specialized, sexually dimorphic region of the AL known as the macroglomerular complex (MGC). nih.govnih.govresearchgate.net The MGC is typically larger in males and is dedicated to processing pheromone signals. researchgate.net Neuroanatomical studies in Neodiprion sawflies have confirmed the existence of a male-specific MGC, suggesting a conserved mechanism for pheromone processing. nih.gov Within the MGC, distinct glomeruli are believed to process information about individual components of the pheromone blend, including different stereoisomers of this compound. nih.gov

Information processed within the AL is then relayed to higher-order brain centers by a second set of neurons called projection neurons (PNs). nih.gov PNs can be uniglomerular, receiving input from a single glomerulus, or multiglomerular, integrating information from several glomeruli. nih.gov These PNs travel from the AL along distinct axonal tracts. In Hymenoptera, including sawflies, two primary tracts—the medial and lateral antennal lobe tracts (m-ALT and l-ALT)—convey olfactory information to the protocerebrum. Studies in Neodiprion have identified five distinct PN output tracts, similar to those found in moths, which project to two main higher-order regions: the mushroom bodies (MBs) and the lateral horn (LH). nih.gov

Brain Regions Involved in Pheromone Perception and Integration

The perception of this compound and the integration of its signal to formulate a behavioral response involve several key regions of the insect brain, primarily the antennal lobe, the mushroom bodies, and the lateral horn.

Antennal Lobe (AL) and Macroglomerular Complex (MGC): The AL is the first site of significant neural processing and integration of olfactory information. nih.gov As mentioned, the MGC is the specialized sub-region within the male AL for processing sex pheromones. nih.gov It is here that the discrimination between different stereoisomers of this compound is refined. Different glomeruli within the MGC are presumed to be tuned to specific isomers, creating a "scent map" where the chemical identity of each component is spatially encoded. nih.gov The interaction between excitatory PNs and inhibitory local interneurons within the AL sharpens the tuning of the output signal, enhancing the contrast between the signals for the correct pheromone blend and other, behaviorally irrelevant odors. nih.gov

Mushroom Bodies (MBs): The MBs are critical higher-order brain centers involved in olfactory learning, memory, and sensory integration. nih.govwikipedia.orgresearchgate.net PNs from the AL, including those from the MGC, form synaptic connections with a massive population of intrinsic MB neurons called Kenyon cells. nih.gov The MBs are thought to be involved in processing the context of the pheromone signal, potentially integrating it with other sensory information or past experiences. researchgate.net While the primary response to a sex pheromone is often innate, the MBs may play a role in modulating this behavior based on the context, such as the presence of non-pheromonal odors from host plants. frontiersin.org

Lateral Horn (LH): The LH is another major target of PNs from the AL and is considered a key center for processing innate, stereotyped behaviors. nih.govwikipedia.org In contrast to the somewhat random projections to the MBs, the projections from the AL to the LH are highly stereotyped. wikipedia.org Evidence from other insects suggests that pheromone information is segregated from general odor information within the LH. wikipedia.org This region is believed to play a crucial role in translating the identity of the detected pheromone blend directly into a specific behavioral command, such as initiating upwind flight to locate the female. frontiersin.org The LH likely integrates the signals representing different components of the this compound blend to determine if the correct species-specific ratio is present, thus triggering the appropriate mating response. wikipedia.org

Mechanistic Basis of Signal Discrimination and Integration

The ability of male sawflies to distinguish between the highly similar stereoisomers of this compound and to respond only to a specific blend is a feat of remarkable chemosensory precision. This discrimination begins at the periphery and is refined through central neural processing.

Peripheral Discrimination: The primary basis for discriminating between stereoisomers lies in the specificity of the olfactory receptors (ORs) on the ORNs. Different ORs exhibit different binding affinities for the various stereoisomers of this compound. An ORN tuned to the primary attractive isomer, such as (2S,3S,7S)-diprionyl acetate in Neodiprion sertifer, will fire strongly in its presence. researchgate.net Other ORNs may be tuned to different isomers that can act as synergists or antagonists. For instance, in some populations of N. sertifer, the (2S,3R,7R)-isomer can enhance the attraction at low ratios but inhibit it at higher ratios, indicating that separate neural channels exist for these different isomers. mdpi.com

Central Integration and Blend Specificity: The information from these specialized ORNs is then mapped onto distinct glomeruli within the MGC. nih.gov A glomerulus receiving input from ORNs that detect the primary attractive isomer will be strongly activated, while another glomerulus might be activated by an antagonistic isomer. The PNs that project from these glomeruli carry this component-specific information to the LH and MBs. nih.gov

The integration of these parallel signals in the higher brain centers is what ultimately determines the behavioral output. For a behavioral response to be initiated, the pattern of activation across the different PNs must match a specific template corresponding to the species-specific pheromone blend. For example, in species that require a blend of isomers for attraction, such as Neodiprion pinetum, the simultaneous activation of PNs from the glomeruli corresponding to both the (2S,3S,7S)- and (2S,3R,7R)-isomers would be necessary to trigger attraction.

The table below summarizes the behavioral effects of different this compound stereoisomers on male Neodiprion sertifer, illustrating the mechanistic basis of signal discrimination. The distinct behavioral outcomes for each isomer necessitate separate detection and processing pathways that are integrated centrally to produce a coherent response.

Table 1: Behavioral Response of Neodiprion sertifer Males to this compound Stereoisomers

| Stereoisomer of this compound | Behavioral Effect on Male Attraction | Implied Mechanistic Role |

|---|---|---|

| (2S,3S,7S) | Primary attractant | Activates the primary "attraction" pathway |

| (2S,3R,7R) | Synergistic at low ratios, antagonistic at high ratios (population dependent) | Activates a modulatory pathway that can enhance or inhibit the primary attraction signal |

This table is interactive. Click on the headers to sort the data.

This central integration mechanism, where the relative inputs from different specialist channels are weighed, allows the male sawfly to respond with high fidelity to the precise pheromone blend released by a conspecific female, thereby ensuring reproductive success and maintaining reproductive isolation from other species.

V. Behavioral Ecology and Communication Systems Mediated by Diprionol Acetate

Mate Location and Courtship Behaviors

In diprionid sawflies, the process of finding a mate is predominantly guided by volatile chemical signals released by females to attract males, a behavior known as "calling". researchgate.net Diprionol acetate (B1210297) is a central compound in this long-range communication system. researchgate.net

The primary and most well-documented function of diprionol acetate is as a sex attractant for male sawflies. researchgate.net Field studies and electrophysiological experiments have consistently shown that males of several Neodiprion species are strongly attracted to specific stereoisomers of this compound. scielo.br For the European pine sawfly, Neodiprion sertifer, the (2S, 3S, 7S)-isomer of diprionyl acetate has been identified as the main attractant, capable of eliciting strong upwind flight and orientation behaviors in males. capes.gov.brnih.gov

Research has demonstrated that both the acetate and the propionate (B1217596) esters of (2S,3S,7S)-diprionol are attractive to N. sertifer males when presented alone. nih.govnih.gov However, the precise blend and the presence of other isomers can significantly modify this attraction. The response is highly specific, as illustrated by tests with synthetic analogs. For instance, analogs of diprionol missing a methyl group were found to be unattractive to N. sertifer males in Sweden, even at high concentrations. nih.govdiva-portal.org

Table 1: Behavioral Response of Male Neodiprion sertifer to Stereoisomers and Analogs of this compound

This table summarizes the observed behavioral effects of various stereoisomers and synthetic analogs of this compound on male Neodiprion sertifer based on field trapping studies.

| Compound | Observed Behavioral Effect in N. sertifer | Reference |

|---|---|---|

| (2S, 3S, 7S)-diprionyl acetate | Strong attraction; primary pheromone component. | capes.gov.br |

| (2S, 3S, 7S)-diprionyl propionate | Attractive when presented alone. | nih.gov |

| (2S, 3R, 7R)-diprionyl acetate | Synergistic at low ratios in some populations (North America, Japan); strongly inhibitory/antagonistic at low ratios (>0.1%) in other populations (Europe). | scielo.brcapes.gov.brnih.gov |

| (2S, 3S, 7R)-diprionyl acetate | Weakly attractive or inactive. | nih.gov |

| (2S, 3R, 7S)-diprionyl acetate | Weak inhibitory effect. | capes.gov.br |

| (2S,3S)-3-methyl-2-pentadecanol acetate (Analog) | Inactive in Swedish populations; attractive to Japanese populations at high doses. | nih.govdiva-portal.org |

| trans-Perillenal | No behavioral activity observed. | researchgate.netnih.gov |

The precise composition of the pheromone blend, particularly the specific stereoisomers of this compound and their ratios, is fundamental to species recognition among sawflies. scielo.br This chemical specificity acts as a reproductive isolating mechanism, preventing hybridization between closely related species that may share habitats. mdpi.com

The most striking example of this is the variable role of the (2S, 3R, 7R)-isomer of diprionyl acetate. In North American and Japanese populations of N. sertifer, the addition of a small amount of the (2S, 3R, 7R)-isomer can enhance the attraction to the primary (2S, 3S, 7S)-isomer, acting as a synergist. nih.govdiva-portal.org Conversely, in European populations, the same (2S, 3R, 7R)-isomer acts as a potent antagonist; the addition of as little as 1-2% almost completely inhibits male attraction. scielo.brcapes.gov.br This geographic variation in response highlights the evolution of distinct chemical dialects that ensure mates of the correct species and population are located. researchgate.netnih.gov

Other species, like Neodiprion pinetum and N. pratti banksianae, appear to require a blend of both the (2S,3S,7S)-isomer and the (2S,3R,7R)- or (2S,3R,7S)-isomer to achieve significant male attraction, demonstrating a reliance on a multi-component signal for species identification. mdpi.com

Table 2: Geographic Variation in Male N. sertifer Response to the (2S,3R,7R)-Isomer of this compound

This table illustrates the different behavioral responses of Neodiprion sertifer populations from various geographic regions when the (2S,3R,7R)-isomer is added to the primary attractant, (2S,3S,7S)-diprionyl acetate.

| Geographic Population | Role of (2S,3R,7R)-Isomer | Effect on Trap Catch | Reference |

|---|---|---|---|

| Europe (Northern) | Antagonist / Inhibitor | Addition of >0.1% reduces catch; >2% causes complete inhibition. | scielo.brcapes.gov.br |

| North America | Synergist at low concentrations | Addition at low ratios increases trap catch. | scielo.brnih.gov |

| Japan | Synergist / Inactive | Little to no inhibitory effect; may be synergistic. | scielo.brnih.gov |

| Siberia | Essential Synergist | Considered essential for male attraction in some tests. | scielo.br |

Male Attraction and Orienting Behaviors

Interspecific Chemical Communication

While primarily functioning in intraspecific communication (pheromones), the chemical signals of sawflies can also be detected and used by other species, functioning as kairomones (beneficial to the receiver) or allomones (beneficial to the emitter). mdpi.com

Research has revealed that the sex pheromones of sawflies can be intercepted by their host plants. Studies on the Scots pine (Pinus sylvestris) have shown that the tree can detect the pheromones of the sawfly Diprion pini. researchgate.net This exposure can prime the tree's defenses, suggesting the pheromone acts as a kairomone for the plant, warning it of the presence of herbivores and allowing it to mount a more effective defense against subsequent egg-laying. researchgate.net

The inhibitory effect of certain isomers, such as the (2S, 3R, 7R)-isomer on European N. sertifer, is primarily an intraspecific or interspecific interaction among closely related sawflies. scielo.brcapes.gov.br While it functions to prevent mating with the wrong species, it could be considered an allomone in a competitive context if it reduces the reproductive success of a rival species sharing the same resources.

The communication system of diprionid sawflies is a clear example of how interactions between multiple stereoisomers of a single compound create a complex and specific signal. The meaning of the chemical message is not conveyed by a single molecule but by the blend. The synergistic and antagonistic effects of different this compound isomers are the best-documented examples of these interactions. mdpi.comdiva-portal.org

For N. sertifer, the sensory system of males is finely tuned to detect not only the primary attractant but also the inhibitor. Single sensillum recordings have shown that distinct neuron types in the male antennae respond specifically to the attractive (2S, 3S, 7S)-isomer and the antagonistic (2S, 3R, 7R)-isomer. nih.gov This indicates a sophisticated peripheral coding mechanism that allows the male to interpret the precise ratio of isomers in the air and make a behavioral decision.

While other compounds like trans-perillenal have been identified in the glands of female N. sertifer alongside diprionol, field tests have shown this monoterpene to have no behavioral effect on its own, and no synergistic effect was found when combined with this compound. researchgate.netnih.gov Therefore, the primary semiochemical interaction for mate attraction in this species appears to be the interplay between the different stereoisomers of this compound.

Identification of Potential Kairomonal or Allomonal Functions

Population Dynamics and Pheromone-Mediated Interactions

Because this compound is integral to mating success, it has significant implications for the population dynamics of sawflies. usda.gov This link has been exploited for pest management through population monitoring and mating disruption techniques. lu.seresearchgate.net

Pheromone-baited traps containing synthetic (2S,3S,7S)-diprionyl acetate are used to monitor for the presence and relative abundance of N. sertifer populations. researchgate.net However, studies have shown that the correlation between the number of males captured in these traps and the density of larvae in the same or subsequent generation can sometimes be weak, making precise population prediction challenging. researchgate.net

A more direct application impacting population dynamics is mating disruption. This technique involves permeating a forest area with a high concentration of synthetic pheromone. researchgate.netresearchgate.net For N. sertifer, releasing large amounts of (2S,3S,7S)-diprionyl acetate has been shown to be effective in reducing the catch of males in baited traps by 95-100%. researchgate.net The goal is to confuse males and prevent them from locating calling females, thereby disrupting mating. Since unmated female sawflies produce only male offspring (arrhenotokous parthenogenesis), successful mating disruption is expected to lead to a more male-biased sex ratio in the following generation, potentially causing a population decline. lu.se Experiments have also tested the use of the antagonistic (2S, 3R, 7R)-isomer for mating disruption, but it has been found to be less efficient than using the attractive isomer. usda.gov

Table 3: Efficacy of Mating Disruption in Neodiprion sertifer using this compound

This table presents findings from studies on mating disruption, showing the effect of releasing synthetic pheromones on the ability of males to locate pheromone sources (traps) in treated plots.

| Disruption Agent | Methodology | Observed Effect | Reference |

|---|---|---|---|

| (2S, 3S, 7S)-diprionyl acetate | Dispensers placed every 10 m in pine plantations. | Trap catch reduction of 95% to nearly 100%. | researchgate.net |

| Erythro-mixture of diprionyl acetate | Released from dispensers in pine plantations. | As effective as the pure (2S, 3S, 7S)-isomer in reducing trap catch. | researchgate.net |

| (2S, 3R, 7R)-diprionyl acetate (Antagonist) | Released alone or in combination with the attractive isomer. | Less efficient for mating disruption than using the attractive isomer alone. | usda.gov |

Influence of Pheromone Signals on Conspecific Aggregation

The primary role of this compound in the behavioral ecology of species like the European pine sawfly, Neodiprion sertifer, is to act as a long-range sex attractant. cabidigitallibrary.org Virgin females release this pheromone to signal their readiness to mate, creating a chemical plume in the air. Males detect this signal with specialized receptors on their antennae and fly upwind towards the source, resulting in an aggregation of males around the unmated female. researchgate.net This pheromone-mediated aggregation is essential for ensuring that mates can find each other, particularly in species that may exist at low population densities across a wide forested area. lu.se

The effectiveness of this compound in causing male aggregation is highly dependent on its stereochemistry. The compound has three chiral centers, meaning eight different stereoisomers can exist. mdpi.com Research has shown that for N. sertifer, the (2S,3S,7S)-diprionyl acetate isomer is the most potent attractant. nih.govup.ac.za The presence and ratio of other isomers can dramatically alter male behavior. For instance, the (2S,3R,7R)-isomer has been shown to act as an antagonist in many European populations of N. sertifer. Adding as little as 1% of the (2S,3R,7R)-isomer to the attractive (2S,3S,7S)-isomer can almost completely inhibit the aggregation of males in these populations.

This specificity ensures that the aggregation is highly species-specific, reducing the chances of attracting males of other, closely related sawfly species. However, this response is not uniform across the entire geographic range of a species, a factor that has significant implications for population structure.

In some sawfly species, a blend of stereoisomers is required for maximum aggregation. For example, males of Neodiprion pratti banksianae were found to be more significantly attracted to a combination of the (2S,3S,7S) and (2S,3R,7R) isomers of diprionyl acetate than to the single (2S,3S,7S)-stereoisomer alone. mdpi.com Similarly, some studies on Diprion similis initially suggested a synergistic effect of multiple isomers, although more recent research has questioned this, highlighting the complexity and sometimes contradictory findings in pheromone research. mdpi.com

The dose of the pheromone released also influences aggregation. Field studies on N. sertifer have determined dose-response relationships, showing that traps baited with higher amounts of synthetic (2S,3S,7S)-diprionyl acetate generally capture more males, indicating a stronger aggregative response up to an optimal concentration. researchgate.netnih.gov

Table 1: Influence of Stereoisomers on Male Neodiprion sertifer Aggregation (Trap Catch) Across Different Geographic Locations This table synthesizes data from studies on the geographic variation of pheromone response.

| Location | Pheromone Bait Composition | Relative Male Trap Catch | Behavioral Effect of (2S,3R,7R)-isomer |

| Europe | (2S,3S,7S)-diprionyl acetate | High | - |

| (2S,3S,7S) + 1% (2S,3R,7R)-diprionyl acetate | Near Zero | Strong Antagonist | |

| Siberia | (2S,3S,7S)-diprionyl acetate | Low | - |

| (2S,3S,7S) + (2S,3R,7R)-diprionyl acetate | High | Synergist/Essential | |

| Japan | (2S,3S,7S)-diprionyl acetate | High | - |

| (2S,3S,7S) + 100% (2S,3R,7R)-diprionyl acetate | High | Inactive/No significant effect researchgate.net | |

| North America | (2S,3S,7S)-diprionyl acetate | High | - |

| (2S,3S,7S) + >1% (2S,3R,7R)-diprionyl acetate | Reduced | Moderate Antagonist |

Impact on Reproductive Success and Population Structure

The critical role of this compound in reproduction is starkly demonstrated in mating disruption experiments. researchgate.net In these studies, a large area is saturated with synthetic pheromone. lu.se This creates a confusing environment for males, masking the chemical plumes of individual females and severely hampering their ability to locate a mate. usda.gov Studies on N. sertifer have shown that the release of synthetic (2S,3S,7S)-diprionyl acetate can reduce the number of males caught in pheromone-baited traps by nearly 100%, indicating a profound disruption of the mate-finding process. lu.se While these experiments have not always resulted in a corresponding crash in the subsequent larval population density, the failure to find mates directly impacts the potential reproductive success within the treated area. lu.seresearchgate.net The lack of a clear population decline is often hypothesized to be due to the immigration of already mated females from outside the treated zone, a behavioral phenomenon that can mask the localized reproductive failure. lu.se

Furthermore, the geographic variation in pheromone response has a profound impact on the population structure of sawflies. The fact that different populations of N. sertifer respond differently to the same blend of stereoisomers suggests that the pheromone communication system is not static but evolves over time and space. nih.gov For example, a European male N. sertifer that is strongly repelled by the (2S,3R,7R)-isomer would be reproductively incompatible with a Siberian female whose pheromone blend might require that very isomer for attraction. This difference in chemical signaling can act as a pre-zygotic reproductive barrier, restricting gene flow between geographically distinct populations. up.ac.za Over evolutionary timescales, this reproductive isolation can lead to the divergence of populations and potentially contribute to speciation events. mdpi.com Thus, this compound not only ensures reproduction within a population but also plays a role in defining the very boundaries of that population.

Table 2: Research Findings on this compound's Role in Reproduction and Population Dynamics This table summarizes key findings from relevant research papers.

| Research Focus | Species Studied | Key Finding | Implication for Reproductive Success & Population Structure |

| Mating Disruption | Neodiprion sertifer | Permeating a habitat with synthetic pheromone reduced male trap catches by over 90%. lu.se | Demonstrates the critical reliance on the pheromone for mate location; disrupting it directly inhibits a key step in reproduction. researchgate.net |

| Mating Disruption Outcome | Neodiprion sertifer | No significant effect on the sex ratio of the next generation was detected, despite trap shutdown. lu.se | Reproductive success of the population was not eliminated, possibly due to immigration of mated females, highlighting the influence of population movement. |

| Geographic Pheromone Variation | Neodiprion sertifer | Male response to the (2S,3R,7R)-isomer varies from antagonistic (Europe) to synergistic (Siberia) to inactive (Japan). | Acts as a mechanism for reproductive isolation, limiting gene flow and shaping distinct population structures across the species' range. nih.govdiva-portal.org |

| Synergism in Pheromone Blends | Neodiprion pratti banksianae | Attraction was significantly higher to a blend of (2S,3S,7S) and (2S,3R,7R) isomers than to a single isomer. mdpi.com | Indicates that for some species, reproductive success depends on the production and perception of a specific, multi-component pheromone blend. |

Vi. Evolutionary Dynamics of Diprionol Acetate Pheromonal Systems

Geographic Variation in Diprionol Acetate (B1210297) Response

One of the most striking features of the diprionol acetate pheromonal system is the significant variation in how different populations of the same species respond to the chemical signal. This variation points to divergent evolutionary trajectories, likely driven by local adaptation.

Field studies have documented distinct behavioral differences among populations of the European pine sawfly, Neodiprion sertifer. The primary pheromone component for this species is the acetate or propionate (B1217596) of (2S,3S,7S)-3,7-dimethyl-2-pentadecanol, also known as (2S,3S,7S)-diprionol. Current time information in 小県郡, JP.nih.gov However, the behavioral effect of other stereoisomers varies dramatically by location. Current time information in 小県郡, JP.nih.gov

A comparative study between N. sertifer populations in Sweden and Japan highlighted these differences. nih.govmiun.sediva-portal.org In Sweden, the (2S,3R,7R)-isomer of this compound acts as a strong antagonist; its presence in bait almost completely halts the capture of male sawflies in pheromone traps. nih.govresearchgate.net In stark contrast, Japanese populations of N. sertifer are largely unaffected by the presence of this same isomer. nih.gov Furthermore, certain analogues of this compound that are unattractive to Swedish males can elicit a response in Japanese males, demonstrating a clear divergence in their recognition systems. nih.govresearchgate.net Specifically, the acetate of (2S,3S)-3-methyl-2-pentadecanol was found to attract males in Japan when used in high doses, but was completely unattractive in Sweden. nih.gov

These population-specific profiles suggest that the olfactory system of the males has been fine-tuned to the specific pheromone blend released by local females. While detailed comparative electrophysiological data across these specific populations is limited, the behavioral outcomes strongly imply underlying differences in the neural response to these compounds. scielo.brscielo.br

Table 1: Comparative Behavioral Response of Neodiprion sertifer Males in Sweden and Japan to this compound and Analogs

| Compound/Mixture | Response in Sweden | Response in Japan | Citation(s) |

| (2S,3S,7S)-Diprionol Acetate (Pheromone) | Strong Attraction | Strong Attraction | Current time information in 小県郡, JP., nih.gov |

| (2S,3S,7S)-Diprionol Acetate + (2S,3R,7R)-Diprionol Acetate | Inhibition (Antagonism) | Little to No Effect | nih.gov, researchgate.net |

| (2S,3S)-3-Methyl-2-pentadecanol Acetate (Analog) | No Attraction | Weak Attraction | researchgate.net, nih.gov |

| (2S,7S)-7-Methyl-2-pentadecanol Acetate (Analog) | No Attraction | Not Reported | nih.gov |

| (2S,6S)-2,6-Dimethyl-1-tetradecanol Acetate (Analog) | No Attraction | Not Reported | nih.gov |

The effectiveness of a chemical signal is not determined solely by its production and perception; it is also subject to modification by the environment. Abiotic factors such as temperature, humidity, and ambient air chemistry can significantly influence pheromone efficacy. uliege.befrontiersin.org

Temperature directly impacts the volatility of pheromones. researchgate.netnih.gov Increased temperatures will increase the release rate of this compound from a source, which could alter the concentration and shape of the pheromone plume. uliege.beresearchgate.net While this might increase the signal's reach, it could also lead to faster depletion of the signal. Studies on pheromone dispensers show a clear positive correlation between temperature and the release rate of this compound. researchgate.net In natural systems, this means that in warmer climates, the timing and duration of female calling behavior might be adjusted to compensate for faster pheromone evaporation.

Furthermore, air pollutants, particularly ozone (O₃), can degrade pheromone molecules that contain carbon-carbon double bonds. mpg.de While this compound itself is a saturated ester, its precursors or minor components in a species' specific blend might be vulnerable. More directly, UV radiation and oxidation can break down chemical signals over time. biorxiv.org This environmental degradation can select for more stable pheromone components or for communication strategies that are effective over shorter distances or at specific times of day when degrading factors are less intense.

Population-Specific Behavioral and Electrophysiological Profiles

Evolutionary Divergence of Pheromone Production and Perception

The differences observed in geographic populations are snapshots of a broader evolutionary process. Across the Diprionidae family, there is clear evidence of divergence in the chemical communication channels used by different species, even when they rely on the same class of chemical compounds.

This compound and its corresponding propionate ester are the key sex pheromones for a number of species within the conifer-feeding sawfly family, Diprionidae. oup.comresearchgate.net The family is divided into several genera, with Neodiprion and Diprion being prominent users of these C15-alcohol derivatives. scielo.broup.com

Phylogenetic analyses of the Hymenoptera place the sawflies (Symphyta) as a paraphyletic group from which the rest of the order, including ants, bees, and wasps (Apocrita), arose. wikipedia.org Within the Diprionidae, species appear to have specialized on different stereoisomers or ester forms of diprionol. For example, Neodiprion sertifer primarily uses (2S,3S,7S)-diprionol acetate/propionate, whereas the introduced pine sawfly, Diprion similis, uses the (2S,3R,7R)-isomer of diprionol propionate. nih.govscielo.br Other species, like Neodiprion pinetum, may require a blend of two different stereoisomers for significant male attraction.

This distribution suggests that the enzymatic machinery to produce the basic diprionol structure may be an ancestral trait within this clade, with subsequent evolution leading to species-specific modifications in stereochemistry and the attached ester group. This chemical divergence plays a crucial role in reproductive isolation, ensuring that males are attracted only to females of their own species.

Table 2: Examples of Diprionid Sawflies and their Diprionol-Based Pheromones

| Species | Primary Pheromone Component(s) | Key Stereoisomer(s) | Citation(s) |

| Neodiprion sertifer | This compound or Propionate | (2S,3S,7S) | Current time information in 小県郡, JP., nih.gov |

| Diprion similis | Diprionol Propionate | (2S,3R,7R) | scielo.br |

| Diprion pini | This compound or Propionate | (2S,3R,7R) | miun.se |

| Neodiprion lecontei | This compound | (2S,3S,7S) | scielo.br |

| Gilpinia pallida | 3,7-dimethyltetradecan-2-ol Acetate/Propionate | (2S,3R,7R) | researchgate.net |

The lock-and-key mechanism of pheromone communication necessitates a tight co-evolutionary relationship between the signal produced by the sender (female) and the detection system of the receiver (male). wikipedia.org The geographic variations in N. sertifer response are a clear example of this dynamic. The fact that the (2S,3R,7R)-isomer is a potent antagonist in one population but neutral in another implies that the olfactory receptors on the male antennae have evolved different specificities. nih.govresearchgate.net

This co-evolution is a driver of speciation. A mutation in a female's pheromone biosynthesis pathway that changes the blend could be evolutionarily lost unless a corresponding mutation arises in the male's receptor system that allows him to recognize the new blend. This "private channel" would reduce cross-attraction with other species and could lead to reproductive isolation. Studies in Hymenoptera suggest that odorant receptor (OR) gene families can undergo rapid evolution, with frequent gene gains and losses and instances of positive selection. biorxiv.orgnih.gov This genomic flexibility provides the raw material for olfactory systems to adapt and specialize, tuning into the subtle variations in pheromone chemistry that distinguish one species—or even one population—from another. oup.comdatadryad.org

Phylogenetics of this compound-Utilizing Species

Genetic Basis of Pheromone System Evolution

The evolution of these complex chemical communication systems is ultimately rooted in genetics. Changes in the genes responsible for both producing and perceiving pheromones drive the diversification observed in nature. While the specific genes in sawflies are not yet fully characterized, research in other insects, particularly moths, provides a robust model for the likely genetic architecture. royalsocietypublishing.orgmdpi.com

The biosynthesis of this compound likely begins with common fatty acids. A series of enzymes, including fatty acid synthases (FAS), desaturases, and fatty-acyl reductases (FARs), would be responsible for constructing the specific carbon backbone and alcohol functional group of diprionol. plos.orgnih.gov The final, critical step is esterification, where an acetyltransferase (ACT) enzyme would attach an acetate group to the diprionol alcohol. plos.org Mutations in any of these biosynthetic genes could alter the final pheromone structure or the ratio of stereoisomers, leading to a new chemical signal. royalsocietypublishing.org